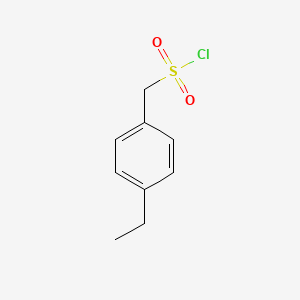

(4-Ethylphenyl)methanesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-2-8-3-5-9(6-4-8)7-13(10,11)12/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRLRWSGEHGKPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of 4 Ethylphenyl Methanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur

The core of (4-Ethylphenyl)methanesulfonyl chloride's reactivity lies in nucleophilic substitution at the sulfur atom of the sulfonyl group. This process is central to the formation of sulfonamides and sulfonate esters, which are significant classes of compounds in medicinal and materials chemistry. researchgate.netnih.gov

Synthesis of Sulfonate Esters with Alcohols and Phenols

This compound readily reacts with alcohols and phenols to yield the corresponding sulfonate esters. libretexts.org This transformation is a crucial method for converting the hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.org The reaction mechanism involves the nucleophilic attack of the oxygen atom of the alcohol or phenol (B47542) on the sulfonyl sulfur, leading to the displacement of the chloride ion. google.com

The general reactions are:

With Alcohols: (4-EtC₆H₄)CH₂SO₂Cl + ROH → (4-EtC₆H₄)CH₂SO₂OR + HCl

With Phenols: (4-EtC₆H₄)CH₂SO₂Cl + ArOH → (4-EtC₆H₄)CH₂SO₂OAr + HCl

Similar to sulfonamide formation, a base is typically added to scavenge the HCl produced. google.com The synthesis of sulfonate esters is a widely employed strategy in organic synthesis. researchgate.net For instance, the reaction of this compound with a chiral alcohol proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken. libretexts.org

Table 2: Examples of Sulfonate Ester Synthesis

| Hydroxyl Reactant | Product |

|---|---|

| Ethanol | Ethyl (4-ethylphenyl)methanesulfonate |

| Phenol | Phenyl (4-ethylphenyl)methanesulfonate |

| 4-(2-Mercapto-ethyl)-phenol | Methanesulfonic acid 4-(2-mercapto-ethyl)-phenyl ester nih.gov |

The resulting (4-ethylphenyl)methanesulfonate esters are valuable intermediates. The methanesulfonate (B1217627) group is an excellent leaving group, often compared to halides, facilitating a variety of synthetic transformations. libretexts.orgebi.ac.uk

Kinetics and Thermodynamics of Nucleophilic Addition

The rate of nucleophilic substitution at the sulfonyl sulfur of this compound is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of substituents on the aromatic ring. mdpi.comnih.gov Kinetic studies of analogous arenesulfonyl chlorides reveal that the reaction generally follows second-order kinetics, being first order in both the sulfonyl chloride and the nucleophile. mdpi.comdntb.gov.ua

Electron-withdrawing groups on the aromatic ring tend to increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic attack. mdpi.com Conversely, electron-donating groups decrease the reaction rate. mdpi.com For instance, a study on the chloride-chloride exchange reaction in various arenesulfonyl chlorides demonstrated a positive Hammett ρ-value of +2.02, indicating that the reaction is favored by electron-withdrawing substituents. mdpi.comnih.gov

The reaction mechanism can proceed through either a concerted Sₙ2-type pathway or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate sulfurane intermediate. mdpi.comdntb.gov.ua Computational studies on the identity chloride exchange reaction in benzenesulfonyl chloride suggest a synchronous Sₙ2 mechanism with a single transition state. mdpi.com However, the mechanism can shift towards the A-E pathway with more electronegative nucleophiles and leaving groups, such as fluoride (B91410). mdpi.comnih.gov

Table 3: Factors Influencing Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Stronger Nucleophile | Increases | Facilitates the attack on the electrophilic sulfur atom. scispace.com |

| Electron-withdrawing Substituents | Increases | Enhances the electrophilicity of the sulfonyl sulfur. mdpi.com |

| Polar Aprotic Solvents | Generally Favored | Can stabilize the transition state. scispace.com |

| Steric Hindrance | Can Decrease | Hinders the approach of the nucleophile to the reaction center. mdpi.com |

Thermodynamically, the formation of sulfonamides and sulfonate esters is generally favorable, driven by the formation of a stable sulfur-nitrogen or sulfur-oxygen bond and the liberation of HCl, which is neutralized by a base.

Elimination Reactions and Intermediacy of Sulfenes

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form a highly reactive intermediate known as a sulfene (B1252967). wikipedia.org This pathway competes with nucleophilic substitution and is particularly relevant for sulfonyl chlorides possessing an α-hydrogen.

Mechanistic Pathways for Sulfene Generation (e.g., E1cb Elimination)

The formation of sulfene from this compound in the presence of a base, such as triethylamine, is believed to proceed through an E1cb (Elimination, Unimolecular, conjugate Base) mechanism. wikipedia.orgchemistrysteps.com This two-step process involves:

Deprotonation: The base abstracts an acidic α-proton from the carbon adjacent to the sulfonyl group, forming a carbanion intermediate. This is the conjugate base of the starting material. wikipedia.orgmasterorganicchemistry.com

Loss of Leaving Group: The lone pair on the carbanion rapidly expels the chloride ion, leading to the formation of the sulfene, (4-ethylphenyl)sulfene. chemistrysteps.comwikipedia.org

The E1cb mechanism is favored in this system because the α-protons are acidified by the strongly electron-withdrawing sulfonyl group, and chloride is a relatively good leaving group. wikipedia.orgmasterorganicchemistry.com The rate-determining step is typically the loss of the leaving group from the carbanion intermediate. chemistrysteps.com

Cycloaddition Reactions Involving Sulfene Species

Sulfenes are highly electrophilic and transient species that readily undergo cycloaddition reactions with a variety of unsaturated compounds. wikipedia.org These reactions provide a powerful tool for the synthesis of various heterocyclic systems. scirp.org

For example, the sulfene generated from this compound can be trapped in situ with dienes or other suitable partners. A common reaction is the [4+2] cycloaddition (Diels-Alder type reaction) with 1-azadienes, which leads to the formation of functionalized thiazine-1,1-dioxide derivatives. scirp.org Research has shown these reactions to be highly regioselective. scirp.org

Sulfenes can also participate in [2+2] cycloadditions with enamines or ketene (B1206846) acetals to form four-membered thietane-1,1-dioxides. Furthermore, they can react with α-hydroxy ketones to produce five-membered sultones. wikipedia.org These cycloaddition reactions highlight the synthetic utility of the sulfene intermediate derived from this compound.

Solvolytic Behavior and Solvent Effects

The solvolysis of sulfonyl chlorides, including derivatives like this compound, provides critical insights into their reactivity and reaction mechanisms. The solvent plays a crucial role, acting as both the nucleophile and the medium, influencing reaction rates and pathways.

The study of solvolysis rates across a variety of solvents is a powerful tool for elucidating reaction mechanisms. The extended Grunwald-Winstein equation is frequently employed to correlate these rates with solvent properties. The equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a specific solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l represents the sensitivity of the solvolysis rate to the solvent's nucleophilicity (NT).

m represents the sensitivity of the solvolysis rate to the solvent's ionizing power (YCl).

While specific kinetic data for this compound is not extensively documented, the behavior of analogous compounds like phenylmethanesulfonyl chloride and benzenesulfonyl chloride offers significant predictive power. For these related sulfonyl chlorides, solvolysis studies across numerous pure and binary hydroxylic solvents consistently demonstrate a significant sensitivity to both solvent nucleophilicity and ionizing power. researchgate.netnih.govresearchgate.net

For instance, studies on phenylmethanesulfonyl chloride and methanesulfonyl chloride yield l values typically around 1.2 and m values around 0.5-0.6. researchgate.net These substantial l values highlight the importance of nucleophilic participation by the solvent in the rate-determining step. The m values, while lower than those for classic SN1 reactions, indicate considerable charge separation in the transition state. The ratio of solvolysis rates in a nucleophilic solvent mixture (like 40% ethanol/60% water) versus a highly ionizing, non-nucleophilic solvent (like 97% trifluoroethanol) is often very large, further confirming that the reaction is not proceeding through a simple ionization pathway but requires nucleophilic assistance. nih.gov

Below is a representative table of first-order rate coefficients for the solvolysis of a similar compound, phenylmethanesulfonyl chloride, in various solvents, illustrating the impact of solvent parameters.

Interactive Table: Solvolysis of Phenylmethanesulfonyl Chloride at 45.0°C

| Solvent (v/v %) | NT¹ | YCl¹ | k (s⁻¹) |

|---|---|---|---|

| 100% EtOH | +0.37 | -2.52 | 1.15E-05 |

| 90% EtOH | +0.16 | -0.84 | 4.88E-05 |

| 80% EtOH | 0.00 | 0.00 | 1.16E-04 |

| 50% EtOH | -0.20 | 1.99 | 9.01E-04 |

| 100% MeOH | +0.17 | -1.12 | 6.01E-05 |

| 90% TFE² | -2.53 | 2.83 | 1.83E-04 |

| 50% TFE² | -1.90 | 2.94 | 4.96E-04 |

| 97% TFEw³ | -3.30 | 3.06 | 1.48E-04 |

¹ NT and YCl values are established solvent nucleophilicity and ionizing power scales, respectively. researchgate.net ² TFE = 2,2,2-Trifluoroethanol ³ w = weight/weight percentage

The data consistently point towards a bimolecular SN2 mechanism for the solvolysis of such sulfonyl chlorides. researchgate.net The positive ρ values obtained from Hammett plots for substituted arenesulfonyl chlorides also support a mechanism where bond formation is significant at the transition state. nih.govbeilstein-journals.org

The kinetic data strongly suggest a concerted SN2-type mechanism for the solvolysis of sulfonyl chlorides like this compound. koreascience.kr The transition state is characterized by the simultaneous formation of a bond with the solvent nucleophile and the breaking of the sulfur-chloride bond.

Key insights into the transition state structure include:

Geometry: Theoretical studies on methanesulfonyl chloride indicate a trigonal bipyramidal transition state. koreascience.kr The incoming nucleophile (a solvent molecule) and the departing chloride ion occupy the apical positions.

Charge Distribution: Although the reaction is concerted, there is significant charge separation. The sulfur atom becomes more electropositive, and the chloride ion develops a partial negative charge. This is consistent with the observed sensitivity to solvent ionizing power (m value). researchgate.net

Bond Formation vs. Bond Breaking: Kinetic solvent isotope effect (KSIE) studies provide further detail. For the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in H₂O versus D₂O, the kH₂O/kD₂O values are around 1.56. nih.govbeilstein-journals.org This value is higher than that for typical alkyl chloride solvolysis and suggests a greater degree of bond breaking at the transition state for the departure of the chloride ion. It points to a "loose" transition state where the S-Cl bond is significantly weakened. koreascience.kr

Solvent Catalysis: The role of additional solvent molecules in stabilizing the transition state is crucial. Computational models suggest that a second solvent molecule can act as a general base, accepting a proton from the nucleophilic solvent molecule as it attacks the sulfur center, thereby lowering the activation barrier. koreascience.kr

Catalyzed and Radical-Mediated Transformations

Beyond solvolysis, this compound is a versatile substrate for various transformations, particularly those involving catalyzed or radical pathways. These methods enable the formation of new carbon-sulfur and other bonds under specific conditions.

In recent years, molecular iodine has emerged as an effective catalyst for a variety of organic transformations, offering a metal-free alternative for coupling reactions. rsc.orgrsc.org Sulfonyl chlorides can be utilized in these reactions as sulfonylating agents. For example, iodine-catalyzed methods have been developed for the synthesis of sulfonamides from sulfonyl hydrazides and amines. rsc.orgresearchgate.net

While direct iodine-catalyzed reductive coupling of this compound itself is less commonly documented than for sulfonyl hydrazides, the underlying principles are applicable. The general strategy involves the in-situ generation of a reactive sulfonyl species that can be trapped by a nucleophile. A plausible mechanism, analogous to known iodine-catalyzed reactions, could involve the formation of a sulfonyl radical or a sulfonyl iodide intermediate. researchgate.net

An example of a related iodine-catalyzed process is the sulfonylation of amines using sulfonyl hydrazides, where an oxidant like tert-butyl hydroperoxide (TBHP) is often used. rsc.orgresearchgate.net The reaction proceeds through the formation of a sulfonyl radical, which is then trapped. Similar radical-based pathways could be envisioned for this compound, potentially initiated by an iodine-based system to achieve reductive coupling or sulfonylation products.

This compound can serve as a precursor to the (4-ethylphenyl)methanesulfonyl radical, Ar-CH₂-SO₂•. This radical can be generated under various conditions, such as through the use of radical initiators or via visible-light photoredox catalysis. researchgate.netrsc.org

Once formed, this sulfonyl radical can participate in several key processes:

Radical Addition: Sulfonyl radicals readily add to carbon-carbon multiple bonds in alkenes and alkynes. acs.org This addition reaction is a powerful method for forming new C-S bonds and functionalizing unsaturated molecules. The rate of addition is influenced by the stability of the resulting carbon-centered radical adduct.

Fragmentation: A quintessential reaction of radicals positioned β to a sulfonyl group is fragmentation, which involves the elimination of a sulfonyl radical to form a double bond. nih.gov This addition-fragmentation sequence is synthetically useful. For instance, the addition of a radical to an allyl sulfone can be followed by the fragmentation and elimination of a sulfonyl radical. nih.gov

The interplay between radical addition and fragmentation allows for complex molecular rearrangements and the construction of intricate structures. The (4-ethylphenyl)methanesulfonyl group can act as a traceless radical carrier in these sequences, where it is introduced and subsequently eliminated to achieve a desired transformation. nih.gov

Analytical and Spectroscopic Characterization in Research on 4 Ethylphenyl Methanesulfonyl Chloride Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including derivatives of (4-Ethylphenyl)methanesulfonyl chloride. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectra of (4-Ethylphenyl)methanesulfonyl derivatives, the signals provide information about the chemical environment, number, and connectivity of protons. The ethyl group on the phenyl ring is typically characterized by a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons, a result of spin-spin coupling. researchgate.net For example, in 4'-ethylphenol, the methyl protons appear as a triplet at δ 1.18 ppm and the methylene protons as a quartet at δ 2.55 ppm. researchgate.net The aromatic protons on the disubstituted benzene (B151609) ring usually appear as two distinct doublets in the δ 7.0–8.0 ppm region, characteristic of a 1,4-substitution pattern. nih.gov The protons of the methanesulfonyl group (–SO₂CH₂–) would present a distinct singlet, while protons on adjacent moieties, such as an NH group in a sulfonamide, would also give characteristic signals. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule produces a separate signal. For (4-Ethylphenyl)methanesulfonyl derivatives, characteristic signals include those for the ethyl group's methyl and methylene carbons, the aromatic carbons, and the methanesulfonyl carbon. The signals for aromatic carbons can be found between approximately 110 and 160 ppm. rsc.org

The combination of ¹H and ¹³C NMR data allows researchers to piece together the complete structure of the synthesized derivatives, confirming the connectivity of the (4-Ethylphenyl)methanesulfonyl core to other molecular fragments. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a (4-Ethylphenyl)sulfonyl Moiety Note: Data is analogous to similar structures reported in the literature. Actual shifts may vary based on the full molecular structure and solvent.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity (¹H NMR) |

| Ethyl -CH₃ | ~1.2 | ~15 | Triplet (t) |

| Ethyl -CH₂ | ~2.6 | ~28 | Quartet (q) |

| Aromatic C-H | ~7.2 - 7.8 | ~127 - 130 | Doublet (d) |

| Aromatic C-Et | ~145 | ~145 | - |

| Aromatic C-S | ~138 | ~138 | - |

| Methanesulfonyl -CH₂- | Variable | Variable | Singlet (s) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its functional groups. nih.gov

For derivatives of this compound, the IR spectrum provides clear evidence for key structural components. The most prominent and characteristic peaks are those corresponding to the sulfonyl group (–SO₂–). These are observed as two strong absorption bands: one for asymmetric stretching (ν_as(SO₂)) typically in the range of 1313–1320 cm⁻¹, and one for symmetric stretching (ν_s(SO₂)) around 1143–1155 cm⁻¹. rsc.org

Other important absorptions include:

Aromatic C=C Stretching: Bands in the 1450–1600 cm⁻¹ region confirm the presence of the phenyl ring. researchgate.net

C-H Stretching: Absorptions for aromatic C-H bonds appear above 3000 cm⁻¹, while those for aliphatic C-H bonds (from the ethyl and methanesulfonyl groups) are found just below 3000 cm⁻¹. researchgate.net

S-N Stretching: In sulfonamide derivatives, a characteristic stretch for the S-N bond can be observed in the 895-914 cm⁻¹ range. rsc.org

N-H Stretching: For sulfonamides, the N-H stretch appears as a sharp to moderately broad peak around 3144-3349 cm⁻¹. rsc.org

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions unique to the molecule as a whole, further helping to confirm its identity. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for (4-Ethylphenyl)methanesulfonyl Derivatives Source: Data compiled from studies on analogous sulfonamide structures. rsc.org

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| Sulfonyl (O=S=O) | Asymmetric Stretch | 1313 - 1320 | Strong |

| Sulfonyl (O=S=O) | Symmetric Stretch | 1143 - 1155 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Sulfonamide (S-N) | Stretch | 895 - 914 | Medium |

| Amine (N-H) | Stretch | 3140 - 3350 | Medium |

Mass Spectrometry (MS and EIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. chemguide.co.uk

For a derivative of this compound, the mass spectrum will show a molecular ion peak (M⁺), which corresponds to the molecular weight of the intact molecule. The pattern of fragment ions provides a roadmap of the molecule's structure. researchgate.net

Common fragmentation pathways for arylsulfonyl compounds include:

Cleavage of the Sulfonyl Group: Loss of SO₂ (mass 64) is a common fragmentation.

Benzylic Cleavage: The bond between the ethyl group and the phenyl ring can break, leading to the loss of a methyl radical (•CH₃, mass 15) to form a stable benzylic cation.

Formation of the Tropylium Ion: The ethylphenyl fragment can rearrange to form a tropylium-like ion (m/z 91), a common feature in the mass spectra of alkylbenzenes. chemguide.co.uk

Cleavage at the Sulfonyl Bridge: The bonds adjacent to the sulfonyl group are prone to cleavage, breaking the molecule into its constituent parts. For instance, cleavage of the S-C bond can lead to a [C₈H₉]⁺ ion (ethylphenyl cation, m/z 105) or a [R-SO₂]⁺ fragment, where R is the rest of the molecule.

The high-resolution mass spectrometry (HRMS) technique can provide the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition, further confirming the identity of the synthesized derivative. nih.govnih.gov

Table 3: Plausible Mass Spectrometry Fragments for a Hypothetical (4-Ethylphenyl)methanesulfonyl Amine Derivative

| Fragment Ion | Plausible Structure | m/z (Mass-to-Charge Ratio) | Origin |

| [C₈H₉SO₂]⁺ | (4-Ethylphenyl)sulfonyl cation | 169 | Cleavage of S-N bond |

| [C₈H₉]⁺ | Ethylphenyl cation | 105 | Cleavage of C-S bond |

| [C₇H₇]⁺ | Tropylium ion | 91 | Rearrangement of ethylphenyl cation |

| [M - SO₂]⁺ | Molecular ion minus SO₂ | M - 64 | Loss of sulfur dioxide |

| [M - CH₃]⁺ | Molecular ion minus methyl | M - 15 | Loss of methyl radical from ethyl group |

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of synthesized products and the assessment of their purity. rsc.org

Thin-Layer Chromatography (TLC) is used for rapid, qualitative monitoring of reaction progress. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, chemists can visualize the disappearance of starting materials and the appearance of the product. The retention factor (R_f) value is characteristic for a compound in a given solvent system and helps in identifying the product spot. Visualization is often achieved using UV light or chemical stains. nih.govrsc.org

Flash Column Chromatography is a preparative technique used to separate the desired derivative from unreacted starting materials, by-products, and other impurities. The crude product mixture is loaded onto a column packed with a solid stationary phase (commonly silica (B1680970) gel), and a solvent (mobile phase) is pushed through, separating the components based on their differing affinities for the two phases. rsc.org

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to determine the purity of the final compound. A small amount of the sample is injected into a column, and its components are separated and detected as they elute. A pure compound will ideally show a single, sharp peak in the chromatogram. HPLC is also used to determine the enantiomeric excess in chiral separations. researchgate.netrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile derivatives. The sample is vaporized and separated by gas chromatography before being analyzed by mass spectrometry, providing both retention time data and mass spectral data for purity and identity confirmation. researchgate.net

Table 4: Role of Chromatographic Techniques in the Study of this compound Derivatives

| Technique | Primary Use | Information Obtained | Typical Phase |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, purity check | R_f value, number of components | Stationary: Silica/Alumina; Mobile: Organic solvent mixture |

| Flash Column Chromatography | Purification | Isolation of pure compound | Stationary: Silica gel; Mobile: Organic solvent mixture |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | Retention time, peak area (% purity) | Stationary: C18, Silica; Mobile: Solvent gradient (e.g., Acetonitrile (B52724)/Water) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile compounds | Retention time, mass spectrum | Stationary: Coated capillary column; Mobile: Inert gas (e.g., He) |

Future Prospects and Emerging Research Avenues for Arylalkyl Methanesulfonyl Chlorides

Advancements in Sustainable and Environmentally Benign Synthetic Routes

The synthesis of sulfonyl chlorides has traditionally relied on reagents and conditions that pose environmental and safety challenges, such as chlorosulfonic acid, thionyl chloride, and phosphorus pentachloride. mdpi.comorgsyn.org Consequently, a significant research thrust is aimed at developing greener and more sustainable synthetic protocols.

A key area of advancement is the replacement of harsh chlorinating agents. Methods utilizing N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts offer a convenient and environmentally friendly alternative. researchgate.netorganic-chemistry.org These reactions proceed under mild conditions and can be scaled up, with the added benefit that the succinimide (B58015) byproduct can be recycled back into NCS using sodium hypochlorite (B82951) (bleach). researchgate.netorganic-chemistry.org Other protocols employ bleach directly or sodium chlorite (B76162) for the oxidative chlorosulfonation of various sulfur-containing starting materials, providing safe and high-yielding routes to sulfonyl chlorides. organic-chemistry.org

Photocatalysis represents another frontier in the sustainable synthesis of sulfonyl chlorides. nih.gov Researchers have developed methods using heterogeneous photocatalysts like potassium poly(heptazine imide) (K-PHI), which can mediate the synthesis from precursors such as thiols and thioacetates using visible light. nih.gov This approach avoids strong oxidants and operates under mild conditions. K-PHI has also been successfully used in a photocatalytic Sandmeyer-type reaction to produce aryl sulfonyl chlorides from aryldiazonium salts, offering a recyclable and cheaper alternative to precious metal catalysts. acs.org

Continuous flow chemistry is also being harnessed to create safer and more efficient synthetic processes for sulfonyl chlorides. rsc.orgnih.gov Flow reactors provide superior control over reaction parameters, such as temperature and mixing, which is crucial for managing highly exothermic reactions. rsc.org This technology minimizes thermal runaway risks and can significantly increase space-time yield. rsc.org For instance, a metal-free, continuous flow protocol using nitric acid, hydrochloric acid, and oxygen has been developed for the oxidative chlorination of thiols and disulfides, demonstrating high throughput and a favorable environmental impact profile as measured by process mass intensity (PMI). nih.gov

The use of water as a solvent and the development of one-pot syntheses further contribute to the greening of arylalkyl methanesulfonyl chloride chemistry, reducing reliance on volatile organic solvents and minimizing waste through streamlined procedures. mdpi.com

| Parameter | Traditional Methods (e.g., Chlorosulfonic Acid) | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Chlorosulfonic acid, Thionyl chloride, Phosphorus pentachloride mdpi.comorgsyn.org | N-Chlorosuccinimide (NCS), Bleach, Photocatalysts (K-PHI), O₂/HNO₃ researchgate.netorganic-chemistry.orgacs.orgnih.gov |

| Conditions | Harsh, often high temperatures mdpi.com | Mild, often room temperature, visible light irradiation nih.govnih.gov |

| Solvents | Often volatile organic solvents | Aqueous media, acetonitrile (B52724), or solvent-free acs.orgmdpi.comgoogle.com |

| Safety | Use of highly corrosive and toxic reagents, risk of thermal runaway mdpi.comrsc.org | Improved safety via flow chemistry, use of less hazardous reagents organic-chemistry.orgrsc.org |

| Byproducts | Acidic and/or toxic byproducts researchgate.net | Recyclable byproducts (e.g., succinimide) researchgate.netorganic-chemistry.org |

Exploration of New Reactivity Modes and Catalytic Systems

Beyond their classic role in forming sulfonamides and sulfonate esters, research is uncovering novel reactivity modes for arylalkyl methanesulfonyl chlorides. These compounds are now being utilized as versatile sources for a variety of chemical entities, including sulfenes, and sulfonyl and aryl radicals, greatly expanding their synthetic applications. nih.govmagtech.com.cn

The development of advanced catalytic systems is central to this exploration. Transition metal catalysis, particularly with copper and palladium, has enabled new cross-coupling reactions. For example, arylsulfonyl chlorides can participate in desulfonylative cross-coupling reactions to form C-C bonds, serving as arylating agents. researchgate.net Photocatalysis is also prominent, where sulfonyl chlorides can undergo one-electron reduction to generate aryl radicals, which are valuable intermediates for further transformations. nih.gov

A significant area of development is in enantioselective catalysis. Researchers have designed peptide-based catalysts that can mediate the enantioselective sulfonylation of alcohols, allowing for the chiral synthesis of sulfonate esters. nih.gov This represents a major step towards controlling stereochemistry in reactions involving sulfonyl chlorides.

Furthermore, novel activation methods are being explored. For instance, pyrylium (B1242799) salts have been shown to activate the typically unreactive amino group of primary sulfonamides, enabling their conversion back into highly electrophilic sulfonyl chlorides in situ. nih.gov This "late-stage" functionalization allows for the diversification of complex molecules, including pharmaceuticals, by engaging a variety of nucleophiles under mild conditions. nih.gov

| Catalytic System | Reactivity Mode | Transformation Example | Reference |

|---|---|---|---|

| Copper (CuI) | C-S Coupling | Direct coupling of aryl boronic acids with arylsulfonyl chlorides | researchgate.net |

| Palladium (Pd) | Desulfonylative C-C Coupling | Cross-coupling with arylthianthrenium salts to form biaryls | researchgate.net |

| Potassium Poly(heptazine imide) (K-PHI) | Photoredox Catalysis (Radical Generation) | Generation of aryl radicals for coupling reactions | nih.gov |

| Tetrapeptide Catalyst | Enantioselective Sulfonyl Transfer | Kinetic resolution of alcohols via enantioselective sulfonylation | nih.gov |

| Pyrylium Salt (Pyry-BF₄) | Activation of Sulfonamides | Late-stage conversion of primary sulfonamides to sulfonyl chlorides for further reaction | nih.gov |

Computational Design and Mechanistic Prediction for Novel Transformations

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. For arylalkyl methanesulfonyl chlorides, theoretical studies are providing deep insights into reaction mechanisms, which is critical for designing new transformations and optimizing existing ones.

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanisms of fundamental reactions. For example, studies on the chloride-chloride isotopic exchange reaction in arenesulfonyl chlorides have revealed that the substitution proceeds via a single transition state consistent with an Sₙ2 mechanism. mdpi.com In contrast, the analogous fluoride (B91410) exchange is predicted to occur through an addition-elimination pathway involving a hypervalent sulfur intermediate. mdpi.com Such detailed mechanistic knowledge allows chemists to rationally tune reaction conditions and catalyst structures.

Computational models are also used to explain experimental observations that defy classical steric and electronic effects. The counterintuitive observation that ortho-alkyl groups can accelerate nucleophilic substitution at the sulfonyl sulfur has been rationalized through DFT calculations, which show that ground-state strain in the congested sulfonyl chloride is relieved in the transition state. mdpi.com

Solvolysis reactions of sulfonyl chlorides have been analyzed using the extended Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity and ionizing power. nih.gov These quantitative structure-reactivity relationships (QSRR) are crucial for predicting how a change in the solvent will affect reaction outcomes. Furthermore, detailed kinetic studies combined with computational analysis of heat capacity of activation (ΔCₚ*) have helped to refine models of the transition state for sulfonyl chloride hydrolysis, favoring a trigonal bipyramidal structure. cdnsciencepub.com

Looking forward, the integration of in silico screening and computational design is poised to accelerate the discovery of new applications for this class of compounds, such as in the development of covalent inhibitors for biological targets. nih.gov

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The principles of automation and high-throughput experimentation (HTE) are revolutionizing chemical synthesis by enabling faster, more efficient, and data-rich research. The synthesis and application of arylalkyl methanesulfonyl chlorides are increasingly being adapted to these modern platforms.

Automated continuous synthesis systems, often employing continuous stirred-tank reactors (CSTRs) or plug flow reactors, are being developed for the scalable and safe production of aryl sulfonyl chlorides. mdpi.comresearchgate.net These systems incorporate real-time monitoring and feedback control loops, which improve process consistency, reliability, and space-time yield. researchgate.net The initial optimization of reaction conditions for these automated setups is often guided by a Design of Experiments (DoE) approach, which systematically explores parameters like temperature, reagent stoichiometry, and time. mdpi.com

Flow chemistry, a key enabling technology for automation, is particularly well-suited for sulfonyl chloride synthesis. rsc.orgnih.govresearchgate.net It allows for the safe handling of hazardous reagents and the precise control of exothermic reactions, which are common in this area. rsc.org The small reactor volumes and short residence times can lead to exceptionally high throughput. rsc.org Furthermore, online analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, can be integrated directly into flow systems to monitor reaction progress in real time, facilitating rapid optimization. nih.gov

These automated platforms are also crucial for HTE. For example, parallel synthesis techniques have been used to create libraries of sulfonyl fluoride-containing fragments for screening as potential covalent enzyme inhibitors. nih.gov This approach allows for the rapid generation and evaluation of hundreds of candidate molecules, significantly accelerating the drug discovery process. The combination of automated synthesis, robotic handling, and high-throughput screening represents a powerful paradigm for exploring the vast chemical space accessible from arylalkyl methanesulfonyl chlorides.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling (4-Ethylphenyl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves (JIS T 8116), chemical-resistant goggles (JIS T 8147), and lab coats. Respiratory protection (e.g., organic vapor respirators) is mandatory when handling aerosols or vapors .

- Ventilation : Conduct experiments in fume hoods with local exhaust systems to minimize inhalation exposure. Ensure negative pressure to prevent environmental release .

- Emergency Response : For skin contact, immediately rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, flush with water for 20+ minutes and seek medical attention .

- Storage : Store in glass containers with corrosion-resistant linings, protected from light, and at room temperature in well-ventilated areas. Avoid contact with strong oxidizers (e.g., peroxides) .

Q. How can researchers synthesize this compound, and what analytical methods validate its purity?

- Methodological Answer :

- Synthesis :

Sulfonate 4-ethylbenzylamine with elemental sulfur under controlled heating (80–100°C).

React the sulfonated intermediate with HCl gas in anhydrous conditions. Purify via recrystallization (e.g., using dichloromethane/hexane) .

- Characterization :

- NMR Spectroscopy : Analyze H and C spectra to confirm the absence of unreacted starting materials.

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area) .

- Melting Point : Verify consistency with literature values (76–80°C) .

Q. What solvents and conditions are optimal for reactions involving this compound?

- Methodological Answer :

- Solubility : Prefer polar aprotic solvents (e.g., dichloromethane, THF) due to its high solubility in these media. Avoid aqueous solutions due to hydrolysis risks .

- Reaction Design : Conduct reactions under inert atmospheres (N/Ar) to prevent moisture ingress. Monitor temperature (20–40°C) to avoid exothermic decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Modeling : Use Gaussian 09 with B3LYP/6-31G(d) basis set to calculate electrostatic potential surfaces (EPS) and identify electrophilic sites (e.g., sulfonyl chloride group).

- Reactivity Analysis : Compare frontier molecular orbitals (HOMO/LUMO) with nucleophiles (e.g., amines) to predict regioselectivity. Validate via kinetic studies (e.g., measurements) .

Q. How can contradictory toxicity data (e.g., LC values) from different studies be resolved?

- Methodological Answer :

- Data Harmonization : Apply time-scaling models (e.g., ) to adjust for exposure duration differences. For example, a rat BMCL of 15.5 ppm over 4 hours can be extrapolated to 0.053 ppm for 240-minute exposures .

- In Silico Tools : Use QSAR models (e.g., ECOSAR) to predict aquatic toxicity (BCF = 1.9, indicating low bioaccumulation) and reconcile with experimental LC values .

Q. What strategies mitigate side reactions (e.g., hydrolysis) during functional group protection with this reagent?

- Methodological Answer :

- Condition Optimization :

Use molecular sieves (3Å) to scavenge water in reaction mixtures.

Add non-nucleophilic bases (e.g., 2,6-lutidine) to neutralize HCl byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.